molecular formula C16H16FNO B4759962 2-fluoro-N-(3-phenylpropyl)benzamide

2-fluoro-N-(3-phenylpropyl)benzamide

Cat. No. B4759962
M. Wt: 257.30 g/mol
InChI Key: SYLVPCMUPUPZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(3-phenylpropyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is synthesized using a specific method and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

2-fluoro-N-(3-phenylpropyl)benzamide has been found to have potential applications in the development of new drugs for various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-phenylpropyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways involved in disease progression. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-(3-phenylpropyl)benzamide has a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and reduce the replication of certain viruses. It has also been shown to have neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-(3-phenylpropyl)benzamide in lab experiments is its potential as a new drug candidate. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising compound for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.

Future Directions

There are many future directions for research on 2-fluoro-N-(3-phenylpropyl)benzamide. One area of interest is the development of new drugs based on this compound. Researchers can explore its potential as a treatment for various diseases, including cancer and viral infections. Another area of future research is the elucidation of its mechanism of action. Understanding how this compound works can help researchers design more effective drugs. Finally, researchers can explore the potential side effects of this compound and develop ways to mitigate them.
Conclusion:
2-fluoro-N-(3-phenylpropyl)benzamide is a promising compound with potential applications in the development of new drugs. Its anti-inflammatory, anti-cancer, and anti-viral properties make it an attractive candidate for further research. While more research is needed to fully understand its mechanism of action and potential side effects, this compound holds great promise for the future of drug development.

properties

IUPAC Name

2-fluoro-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c17-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLVPCMUPUPZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(3-phenylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.